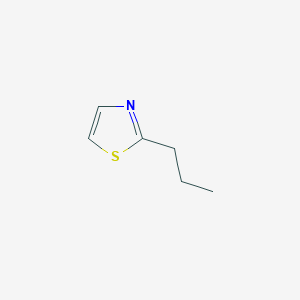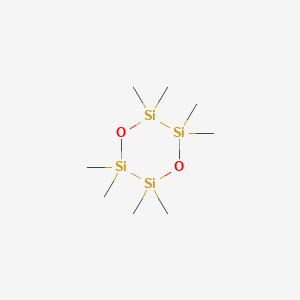
Pterosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterosterone, also known as 7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, is a natural compound found in various plants and fruits. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Pterosterone has gained attention in recent years due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Hormonal Therapy in Endometrial Cancer
Progesterone receptor signaling in the microenvironment of endometrial cancer plays a critical role in the response to hormonal therapy. Stromal signaling through the progesterone receptor is essential for progesterone's antitumor effects, and epigenetic derepression of stromal progesterone receptor could be a therapeutic target in hormone-refractory endometrial tumors (Janzen et al., 2013).
Prevention of Preterm Birth
Progesterone has been used in preventing preterm birth (PTB), particularly in women with a short cervical length. However, more study is required to identify appropriate candidates and optimal formulations for its use in this context (Tita & Rouse, 2009).
Craniofacial Bone Regeneration
Parathyroid hormone, including signaling at the PTH/PTH-related protein receptor, shows promise in regenerative applications like craniofacial bone formation and tooth development. This could be significant for conditions like osteonecrosis of the jaw (Chan & McCauley, 2013).
Progesterone's Role in Myometrial Cells
Progesterone acts through the nuclear glucocorticoid receptor to suppress inflammatory cytokine-induced prostaglandin synthesis in human term myometrial cells, a mechanism crucial for prolonging gestation in women at risk of preterm labor (Lei et al., 2012).
Anticancer Properties of Pterostilbene
Pterostilbene, a natural compound related to resveratrol, shows anticancer properties. It weakens the antioxidant defenses of aggressive cancer cells by affecting the pituitary gland- and Nrf2-dependent mechanism, which could be significant for sensitizing cancers to therapy (BenllochMaría et al., 2016).
Detection of Phytoecdysteroids in Ticks
Ticks, such as Rhipicephalus sanguineus, can detect phytoecdysteroids like pterosterone. This discovery has implications for understanding the role of ecdysteroids in tick biology and potentially developing repellents or control methods (Soares et al., 2012).
Progesterone's Anticonvulsant Activity
Progesterone's anticonvulsant potency in models of seizures is significant and is not dependent on the progesterone receptor. This suggests that its effects in seizure control are likely due to its conversion to neurosteroids like allopregnanolone (Reddy et al., 2004).
Propiedades
Número CAS |
18089-44-6 |
|---|---|
Nombre del producto |
Pterosterone |
Fórmula molecular |
C27H44O7 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |
Clave InChI |
UMMBJCYNGLCGEF-OAUIFJKNSA-N |
SMILES isomérico |
CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
SMILES canónico |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



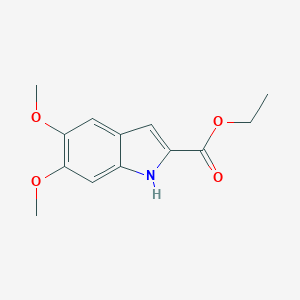
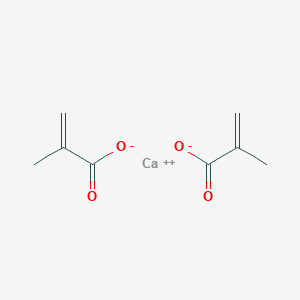

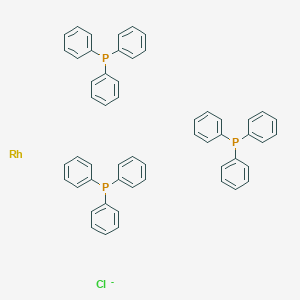
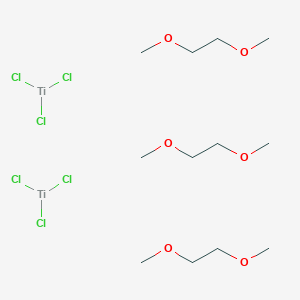
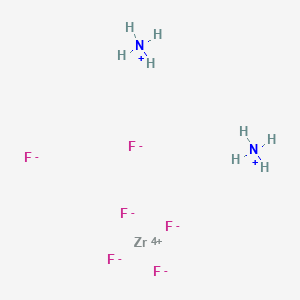
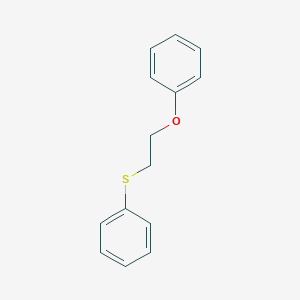
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
